3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
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Overview
Description
3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of catalysts such as copper or silver salts.
Phenylation and Phenoxy Substitution: The phenyl and phenoxy groups can be introduced via nucleophilic aromatic substitution reactions, often using phenyl lithium or phenol derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and bind to target sites with high affinity. This binding can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Lacks the phenoxy group, resulting in different reactivity and applications.
5-Phenyl-6-(trifluoromethyl)-1,2,4-triazine: Similar structure but different substitution pattern, affecting its chemical properties.
3-(Trifluoromethyl)phenyl-1,2,4-triazine: Contains a trifluoromethyl group on the phenyl ring, altering its biological activity.
Uniqueness
3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is unique due to the presence of both phenyl and phenoxy groups, along with multiple trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F6N3O/c18-16(19,20)11-7-4-8-12(9-11)27-15-13(17(21,22)23)25-26-14(24-15)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCKCUMUZCJUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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